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Compound of Interest

Compound Name: 1-Iodo-4-propylbenzene

Cat. No.: B150738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-
4-propylbenzene (C₉H₁₁I), a key intermediate in various organic syntheses. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for compound identification, purity assessment, and

structural elucidation.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 1-Iodo-4-propylbenzene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.55 Doublet 2H Ar-H (ortho to I)

~6.95 Doublet 2H Ar-H (meta to I)

~2.50 Triplet 2H -CH₂- (benzylic)

~1.60 Sextet 2H -CH₂-

~0.90 Triplet 3H -CH₃
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Note: Predicted values are based on analogous structures and established substituent effects.

Experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~141.0 Ar-C (para to I)

~137.5 Ar-C (ortho to I)

~130.5 Ar-C (meta to I)

~91.5 Ar-C (ipso to I)

~37.5 -CH₂- (benzylic)

~24.0 -CH₂-

~13.8 -CH₃

Note: Predicted values are based on analogous structures and established substituent effects.

Experimental values may vary slightly.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2960-2850 Strong Aliphatic C-H Stretch

1600-1585 Medium Aromatic C=C Stretch

1500-1400 Medium Aromatic C=C Stretch

~820 Strong
p-Disubstituted Benzene C-H

Bend (out-of-plane)

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Assignment

246 High [M]⁺ (Molecular Ion)[1]

217 High [M-C₂H₅]⁺

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.

Sample Preparation: Approximately 5-25 mg of 1-Iodo-4-propylbenzene is dissolved in 0.5-

0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into an

NMR tube.

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are

typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation to obtain the frequency-domain spectrum. The spectrum is then phased,

baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
FTIR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups present

in the molecule.

Sample Preparation: For a liquid sample like 1-Iodo-4-propylbenzene, a thin film is

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.
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Data Acquisition: The KBr plates are mounted in the sample holder of the FTIR spectrometer.

A background spectrum of the clean plates is first recorded. The sample spectrum is then

acquired over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Sample Introduction: A dilute solution of 1-Iodo-4-propylbenzene in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via

direct infusion or coupled with a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam, causing the molecule to ionize and

fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Iodo-4-propylbenzene.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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